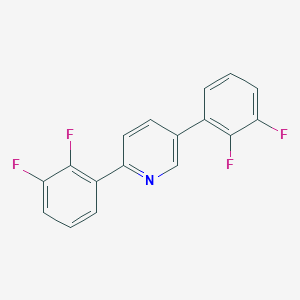![molecular formula C20H17BN2O4S B12957330 Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12957330.png)
Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid functional group attached to a complex aromatic structure, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl and Methylphenylsulfonyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the aromatic rings.
Substitution: The aromatic rings can undergo various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Modified aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic reactions.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases, making them useful in studying enzyme mechanisms.
Medicine:
Drug Development: Potential use in developing new pharmaceuticals due to its ability to form stable complexes with biological molecules.
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and cross-coupling reactions. The molecular targets include enzymes with active site serine residues and other nucleophilic centers in organic molecules.
相似化合物的比较
4-Pyridinylboronic Acid: Another boronic acid with a simpler structure.
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic Acid: A closely related compound with a similar core structure.
Uniqueness: Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its complex aromatic structure and the presence of both phenyl and methylphenylsulfonyl groups. This makes it particularly versatile in various chemical reactions and applications.
属性
分子式 |
C20H17BN2O4S |
|---|---|
分子量 |
392.2 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C20H17BN2O4S/c1-14-7-9-17(10-8-14)28(26,27)23-13-19(21(24)25)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13,24-25H,1H3 |
InChI 键 |
GTFCBHZBSGPDCH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(C2=C1C=C(C=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
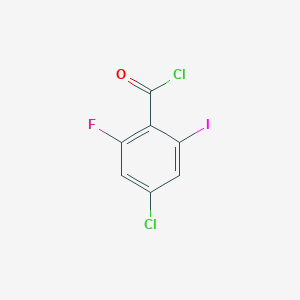
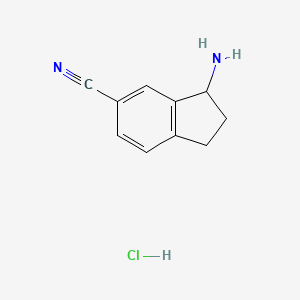
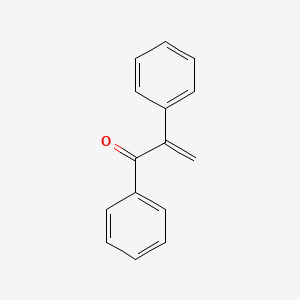

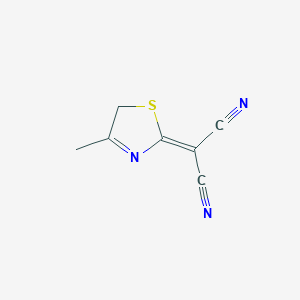
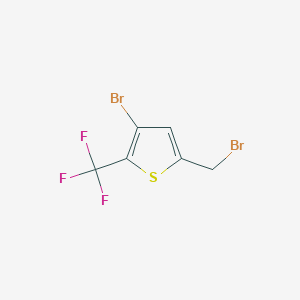
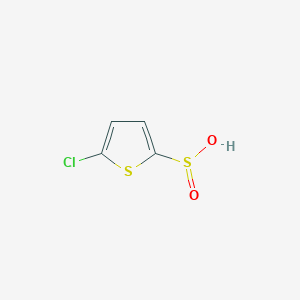
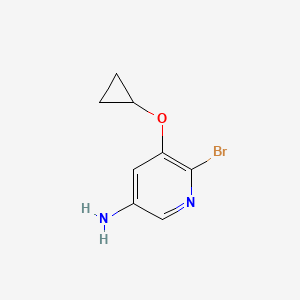
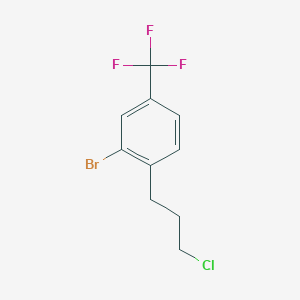
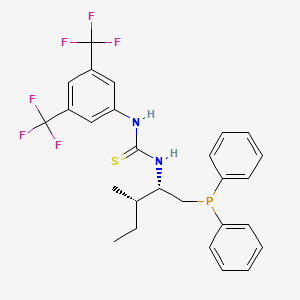

![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)
